

Application of MCC950 in the Study of Inflammatory Colitis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Introduction

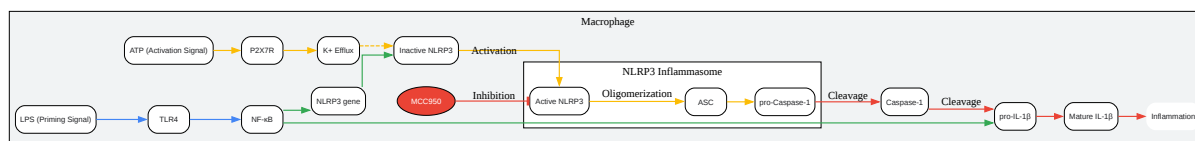
Inflammatory Bowel Disease (IBD), encompassing conditions such as ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. A key player in the innate immune response and the inflammatory cascade is the NLRP3 inflammasome. Its activation leads to the maturation and release of pro-inflammatory cytokines, notably Interleukin-1 β (IL-1 β) and Interleukin-18 (IL-18). Consequently, the NLRP3 inflammasome has emerged as a significant therapeutic target for IBD. MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, serves as a critical tool for investigating the role of this pathway in the pathogenesis of inflammatory colitis and for the preclinical evaluation of potential IBD therapies. MCC950 has been shown to block both canonical and non-canonical NLRP3 activation.^{[1][2][3]}

This document provides detailed application notes and protocols for the use of MCC950 in both in vivo and in vitro models of inflammatory colitis.

Mechanism of Action of MCC950

MCC950 specifically targets the NLRP3 inflammasome, a multiprotein complex that, upon activation, triggers a cascade of inflammatory responses. The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1 β .

The second signal, which can be triggered by a variety of stimuli including ATP or nigericin, induces the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation. MCC950 exerts its inhibitory effect by preventing the assembly and activation of the NLRP3 inflammasome.[4]



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Figure 1: MCC950 inhibits the NLRP3 inflammasome activation pathway.

Data Presentation

In Vivo Efficacy of MCC950 in a Spontaneous Colitis Mouse Model

The following table summarizes the quantitative data from a study utilizing the Winnie mouse model of spontaneous chronic colitis, which mimics human ulcerative colitis.[1]

Parameter	Control (Winnie Mice)	MCC950-Treated (40 mg/kg, oral)	Outcome
Body Weight Gain	Reduced	Significantly Improved	MCC950 treatment ameliorated weight loss associated with colitis.
Colon Length	Shortened	Significantly Increased	MCC950 treatment reduced colon shortening, a marker of inflammation.
Colon Weight to Body Weight Ratio	Increased	Significantly Decreased	A lower ratio indicates reduced colonic inflammation and edema.
Disease Activity Index (DAI)	High	Significantly Improved	MCC950 treatment led to a reduction in clinical signs of colitis.
Histopathological Scores	Severe Inflammation	Significantly Improved	MCC950 treatment reduced epithelial damage and inflammatory cell infiltration.
Pro-inflammatory Cytokines (IL-1 β , IL-18, TNF- α , etc.) in Colonic Explants	High Levels	Significantly Suppressed	MCC950 effectively reduced the production of key inflammatory mediators.

In Vitro Efficacy of MCC950 on Macrophages

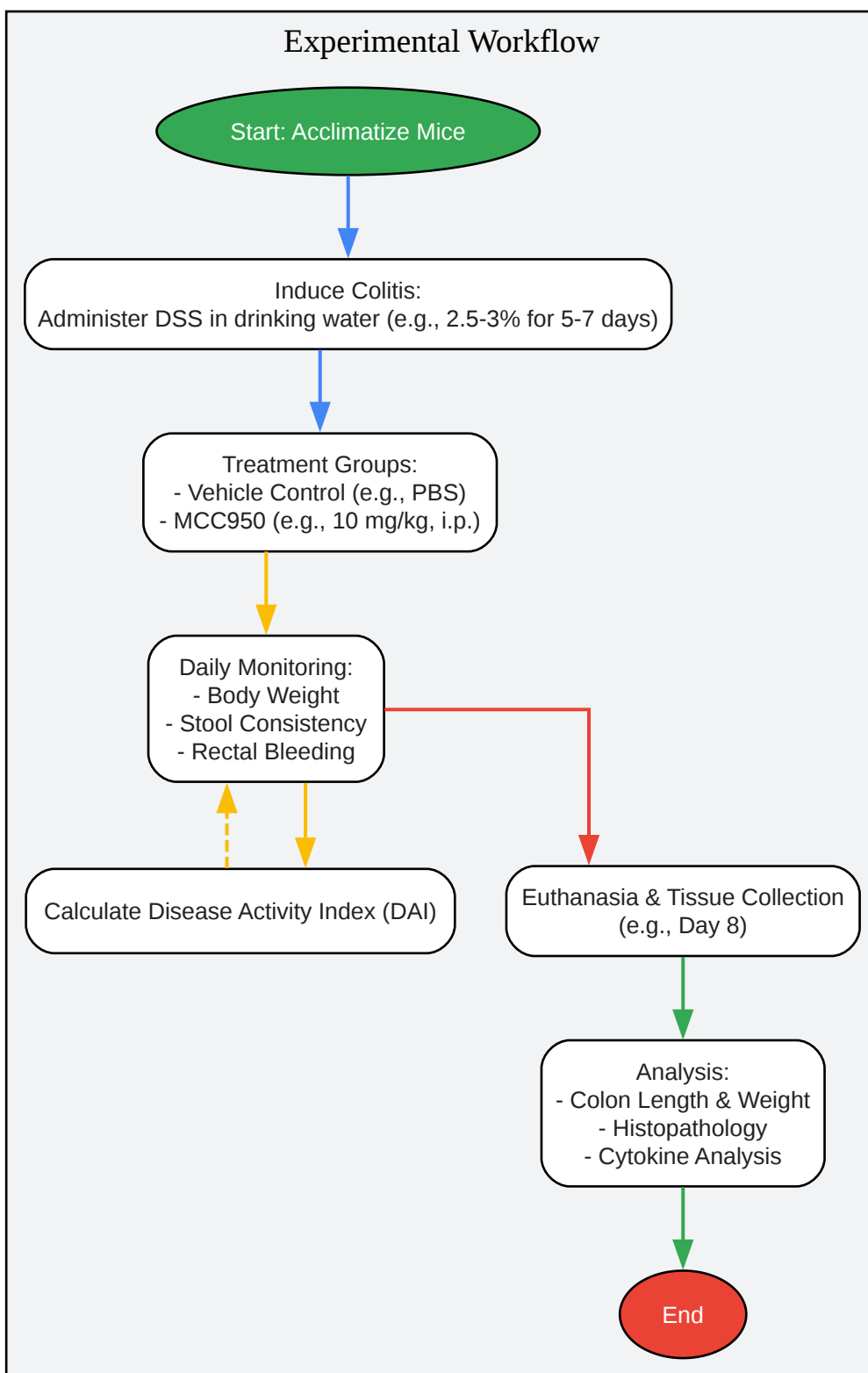
This table summarizes the effects of MCC950 on murine macrophages stimulated to activate the NLRP3 inflammasome.

Cell Type	Stimulation	MCC950 Concentration	Outcome
Bone Marrow-Derived Macrophages (BMDMs)	LPS (10 ng/ml) + ATP/Nigericin	0.01 μ M	Significantly inhibited the release of IL-1 β .
Lamina Propria Mononuclear Cells (LPMCs)	LPS (10 ng/ml) + ATP/Nigericin	1 μ M	Complete inhibition of IL-1 β release.
Colonic Explants from Winnie Mice	LPS (10 ng/ml)	10 μ M	Significantly reduced IL-1 β release by 48.6% in the proximal colon and 56.2% in the distal colon.

Experimental Protocols

In Vivo Studies: DSS-Induced Colitis Model

The dextran sulfate sodium (DSS)-induced colitis model is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.



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Figure 2: Experimental workflow for the DSS-induced colitis model.

1. Preparation of MCC950 for In Vivo Administration:

- Intraperitoneal (i.p.) Injection: Dissolve MCC950 in phosphate-buffered saline (PBS). A common dose is 10 mg/kg.
- Oral Administration (in drinking water): Dissolve MCC950 in the drinking water at a concentration of 0.3 mg/mL, which provides an approximate dose of 20 mg/kg/day.
- Oral Administration (in chow): For the Winnie mouse model, MCC950 can be mixed into a chow mash for oral administration at a dose of 40 mg/kg.

2. Induction of Acute DSS Colitis:

- Acclimatize C57BL/6 mice for at least one week.
- Record the baseline body weight of each mouse.
- Prepare a 2.5% to 3% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in sterile drinking water.
- Administer the DSS solution as the sole source of drinking water for 5 to 7 consecutive days.
- Administer MCC950 or the vehicle control daily, starting from the first day of DSS administration.

3. Monitoring and Scoring of Colitis:

- Disease Activity Index (DAI): Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding. The DAI is calculated as the sum of the scores for these three parameters, divided by three.

Score	Weight Loss (%)	Stool Consistency	Rectal Bleeding
0	None	Normal, well-formed pellets	None
1	1-5		
2	5-10	Loose stools	Slight bleeding
3	10-15		
4	>15	Diarrhea	Gross bleeding

- **Histological Scoring:** After euthanasia, collect the colon and fix it in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections based on the following criteria:

Parameter	Score	Description
Inflammation Severity	0	None
1	Mild	
2	Moderate	
3	Severe	
Inflammation Extent	0	None
1	Mucosa	
2	Mucosa and Submucosa	
3	Transmural	
Crypt Damage	0	None
1	Basal 1/3 damaged	
2	Basal 2/3 damaged	
3	Only surface epithelium intact	
4	Entire crypt and epithelium lost	
Percentage of Involvement	1	1-25%
2	26-50%	
3	51-75%	
4	76-100%	

In Vitro Studies: Macrophage Stimulation

1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs):

- Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol.
- Dissect the femurs and tibias and remove the surrounding muscle tissue.

- Cut the ends of the bones and flush the bone marrow with sterile PBS using a syringe and a 25-gauge needle.
- Centrifuge the cell suspension and resuspend the pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF).
- Culture the cells for 7 days, replacing the medium every 3 days, to allow for differentiation into macrophages.

2. NLRP3 Inflammasome Activation and Inhibition with MCC950:

- Plate the differentiated BMDMs in a 24-well plate.
- Priming: Stimulate the cells with 10 ng/mL of LPS for 3 hours.
- Inhibition: Pre-treat the cells with MCC950 (e.g., 0.01 μ M to 1 μ M) for 30 minutes.
- Activation: Add an NLRP3 activator, such as ATP (5 mM) or nigericin (10 μ M), for 1 hour.
- Collect the cell culture supernatant for the measurement of IL-1 β by ELISA.
- Cell lysates can be used for Western blot analysis of caspase-1 cleavage.

Conclusion

MCC950 is a valuable pharmacological tool for elucidating the role of the NLRP3 inflammasome in the pathogenesis of inflammatory colitis. The protocols outlined in this document provide a framework for both in vivo and in vitro studies to investigate the therapeutic potential of NLRP3 inhibition in IBD. The provided data and methodologies can aid researchers, scientists, and drug development professionals in designing and executing robust preclinical studies in the field of inflammatory bowel disease.

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- To cite this document: BenchChem. [Application of MCC950 in the Study of Inflammatory Colitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611410#application-of-tmp920-in-studying-inflammatory-colitis]

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